![molecular formula C17H21N3O B14583744 [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol CAS No. 61337-97-1](/img/structure/B14583744.png)
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C17H21N3O It is known for its unique structure, which includes a piperazine ring substituted with a methyl and phenyl group, and a pyridine ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol typically involves the reaction of 4-methyl-2-phenylpiperazine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to convert the aldehyde group to a methanol group. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methanol group, forming a simpler structure.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]carboxylic acid.
Reduction: [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridine].
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets are still under investigation, but its structure suggests potential activity in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methyl-2-phenylpiperazin-1-yl)pyridine]
- [4-(4-Methyl-2-phenylpiperazin-1-yl)benzyl alcohol]
- [4-(4-Methyl-2-phenylpiperazin-1-yl)phenol]
Uniqueness
[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol is unique due to its specific combination of a piperazine ring with a pyridine ring and a methanol group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61337-97-1 |
|---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
[4-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H21N3O/c1-19-9-10-20(16-7-8-18-11-15(16)13-21)17(12-19)14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12-13H2,1H3 |
InChI Key |
SAUJEHBPOOXNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=NC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


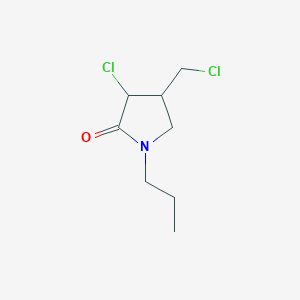
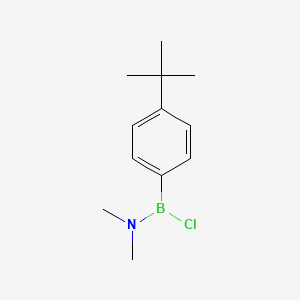
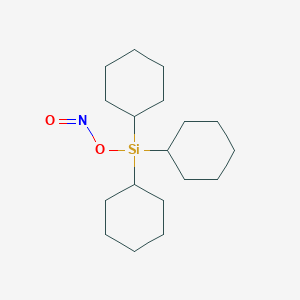
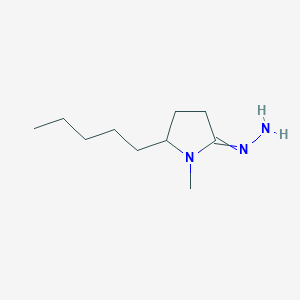
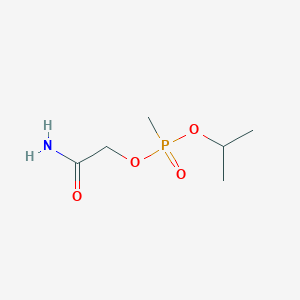
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
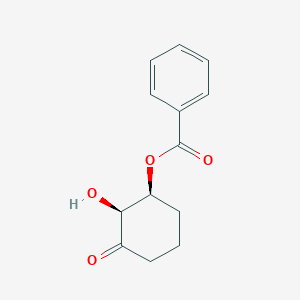



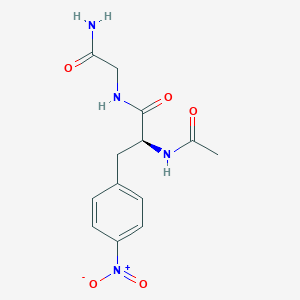
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)
